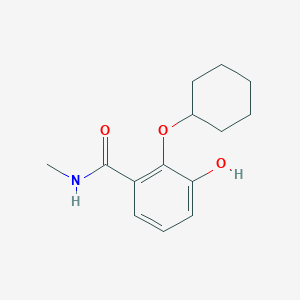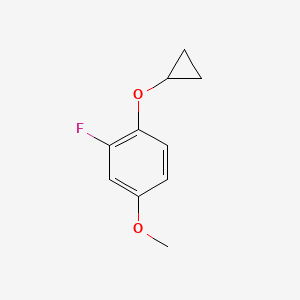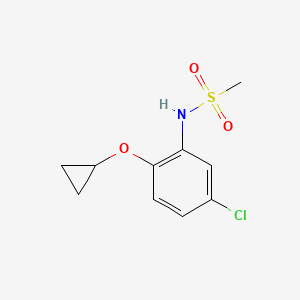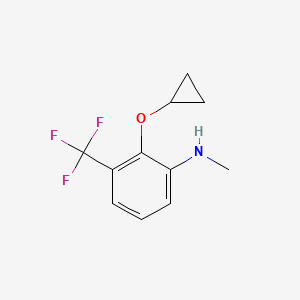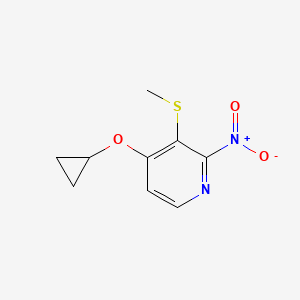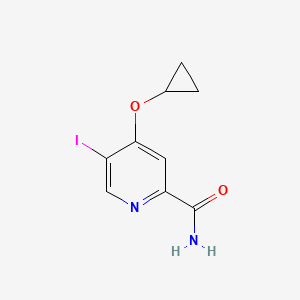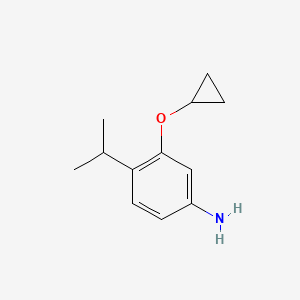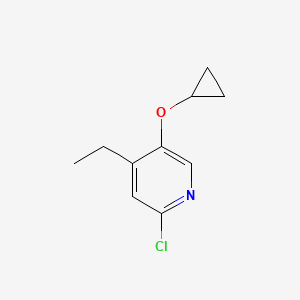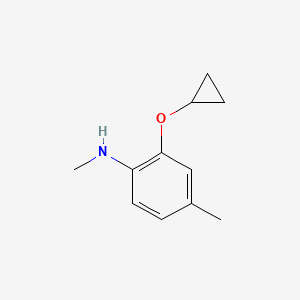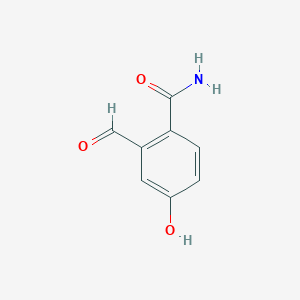
3-Cyclopropoxy-5-(methylthio)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-(methylthio)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound features a cyclopropoxy group and a methylthio group attached to the isonicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-(methylthio)isonicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable leaving group (e.g., a halide) with a thiol (e.g., methanethiol) under basic conditions.
Coupling with Isonicotinic Acid: The final step involves coupling the cyclopropoxy and methylthio intermediates with isonicotinic acid. This can be achieved through a condensation reaction, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-5-(methylthio)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The cyclopropoxy group can participate in nucleophilic substitution reactions, where the cyclopropane ring can be opened under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Acidic or basic conditions, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Opened cyclopropane derivatives
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-(methylthio)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-(methylthio)isonicotinic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropoxy and methylthio groups can enhance binding affinity and specificity, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic Acid: The parent compound, lacking the cyclopropoxy and methylthio groups.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
3-Cyclopropoxy-5-(methylthio)isonicotinic acid is unique due to the presence of both cyclopropoxy and methylthio groups, which confer distinct chemical properties and potential applications. These functional groups can enhance the compound’s reactivity, binding interactions, and overall versatility in various scientific and industrial contexts.
Eigenschaften
Molekularformel |
C10H11NO3S |
|---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-methylsulfanylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S/c1-15-8-5-11-4-7(9(8)10(12)13)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
HGVVNTMXIVZJDN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=CN=C1)OC2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


